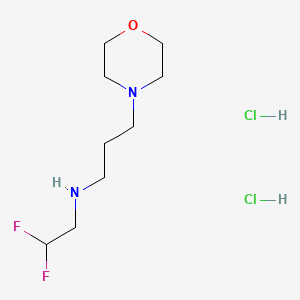
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is a synthetic compound that features a morpholine ring and a difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-piperidin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-pyrrolidin-4-ylpropyl)amine
Uniqueness
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is unique due to the presence of both a difluoroethyl group and a morpholine ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Actividad Biológica
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride, a compound with the CAS number 1431966-02-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H15Cl2F2N\
- Molecular Weight : 253.14 g/mol
- Purity : ≥ 98%
- Chemical Structure : Chemical Structure
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential therapeutic agent. Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets, including enzymes and receptors.
The compound is hypothesized to interact with various biological pathways, particularly those involved in cancer treatment and enzyme inhibition. Its morpholine moiety may enhance solubility and bioavailability, while the difluoroethyl group could contribute to its binding affinity.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies have suggested that derivatives of this compound may act as inhibitors of steroid sulfatase (STS), an enzyme implicated in estrogen metabolism and breast cancer progression. For instance, compounds structurally related to N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine have shown promising IC50 values in enzymatic assays against STS .
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 and T47D) demonstrated that certain analogs exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like tamoxifen .
Case Studies
A study focusing on the synthesis of fluorinated amine derivatives highlighted the importance of molecular modeling in predicting the binding interactions of these compounds with target enzymes. The synthesized compounds were evaluated for their inhibitory effects on STS using human placental tissue as a source .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
1431966-02-7 |
|---|---|
Fórmula molecular |
C9H19ClF2N2O |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18F2N2O.ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;/h9,12H,1-8H2;1H |
Clave InChI |
ZEHUCDIZSYHOSA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC(F)F.Cl.Cl |
SMILES canónico |
C1COCCN1CCCNCC(F)F.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















